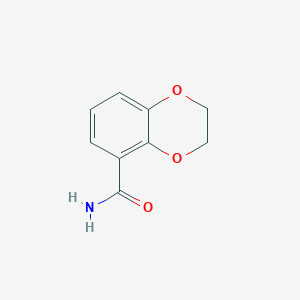

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Overview

Description

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a laboratory chemical . It belongs to the group of benzodioxans, which are isomeric chemical compounds with the molecular formula C8H8O2 .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide involves chemical modifications, including analogue synthesis and scaffold hopping . Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is represented by the formula C9H9NO3 . Further structural details can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide include the addition of 1,2-Dibromoethane to a suspension of the compound in dimethylformamide .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .

Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor . These inhibitors have significant therapeutic potential in treating various diseases.

PARP1 Inhibitors

2,3-Dihydro-1,4-benzodioxine-5-carboxamide has been used in the synthesis of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 plays an important role in single-strand DNA break repair processes, and its inhibitors have been widely explored as anticancer drug targets .

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds, have been used as anticancer agents . They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .

Cholinestrases and Lipoxygenase Enzymes Inhibitors

The studied compounds of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes and their inhibitors have potential therapeutic applications.

Antioxidant

2,3-Dihydrobenzoxathiine derivatives have also been used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, which can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .

Pharmacokinetics

Its molecular weight is 17918 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in the cell. This can result in cell death, particularly in cancer cells .

Action Environment

For safety, it should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYLTYTXMKZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381574 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-5-carboxamide | |

CAS RN |

349550-81-8 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

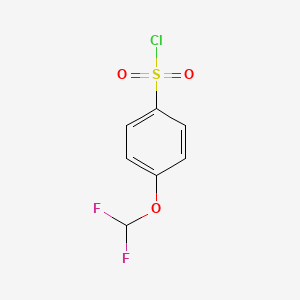

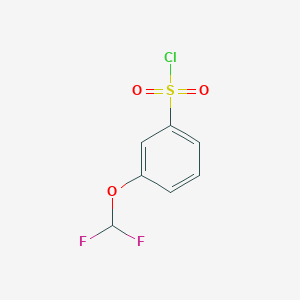

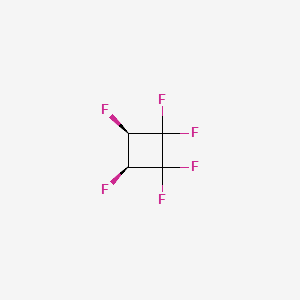

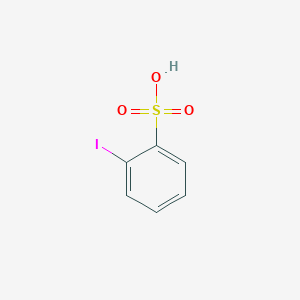

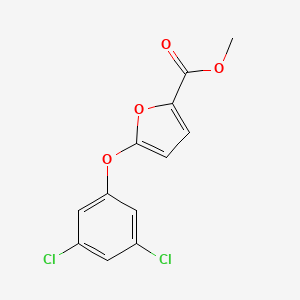

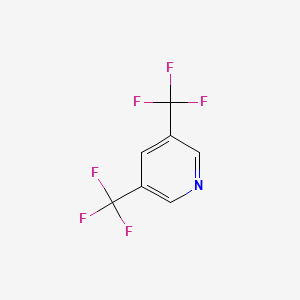

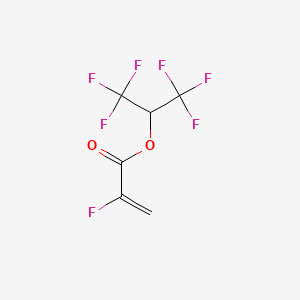

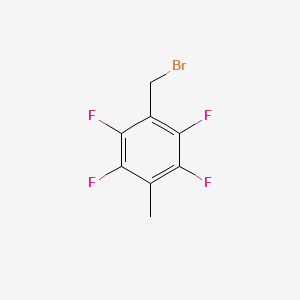

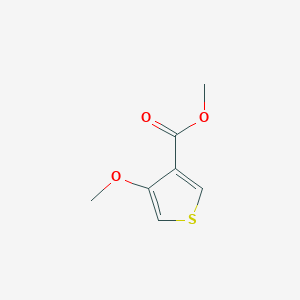

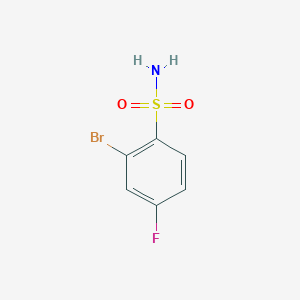

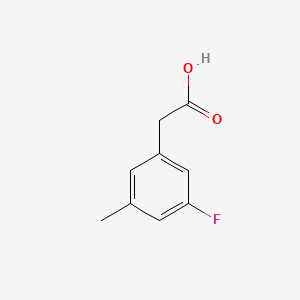

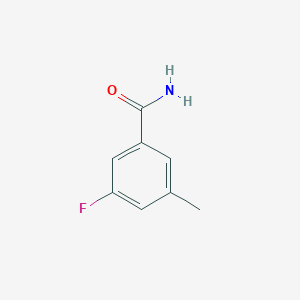

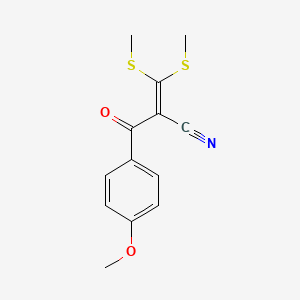

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.